Benzanilide, 3'-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)-

Description

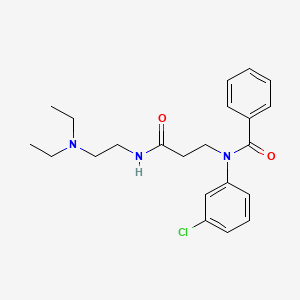

3'-Chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)benzanilide is a benzanilide derivative characterized by a 3'-chloro substituent on the aniline ring and a tertiary amine-containing side chain. This structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by lipophilic and basic functional groups .

Properties

CAS No. |

79565-71-2 |

|---|---|

Molecular Formula |

C22H28ClN3O2 |

Molecular Weight |

401.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-N-[3-[2-(diethylamino)ethylamino]-3-oxopropyl]benzamide |

InChI |

InChI=1S/C22H28ClN3O2/c1-3-25(4-2)16-14-24-21(27)13-15-26(20-12-8-11-19(23)17-20)22(28)18-9-6-5-7-10-18/h5-12,17H,3-4,13-16H2,1-2H3,(H,24,27) |

InChI Key |

ORKIZHZYGTVKQK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)CCN(C1=CC(=CC=C1)Cl)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- can be achieved through a diversity-oriented synthesis approach. One common method involves the regioselective C(sp2)–H hydroxylation strategy using Ru(II) and Pd(II) catalysts . This method demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields. The reaction conditions typically involve the use of oxidants such as PhI(OAc)2, NaIO4, and H2O2 in a TFA (trifluoroacetic acid)/TFAA (trifluoroacetic anhydride) cosolvent system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like H2O2 and NaIO4.

Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: H2O2, NaIO4, PhI(OAc)2

Reduction: LiAlH4, NaBH4

Substitution: NBS (N-bromosuccinimide), NaOH

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted benzanilides .

Scientific Research Applications

Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- has several scientific research applications:

Chemistry: Used in the synthesis of diverse small molecule libraries for drug discovery.

Biology: Investigated for its potential as a DNA-PK inhibitor and rotamase inhibitor.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- involves its interaction with specific molecular targets and pathways. For example, as a DNA-PK inhibitor, it interferes with the DNA repair process by inhibiting the DNA-dependent protein kinase (DNA-PK) enzyme . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzanilide Derivatives with Modified Aminoethyl Side Chains

3'-Chloro-N-(2-((2-(Dimethylamino)ethyl)carbamoyl)ethyl)benzanilide

- Structural Difference: Replaces the diethylamino group with a dimethylamino group.

- Basicity: Dimethylamino (pKa ~10) is less basic than diethylamino (pKa ~11), affecting solubility and salt formation.

- Research Findings : Preliminary studies suggest the dimethyl analog exhibits reduced receptor binding affinity in neurological targets compared to the diethyl derivative, likely due to steric and electronic effects .

3'-Chloro-N-(2-((2-(Diethylamino)ethyl)carbamoyl)ethyl)-4-methoxybenzanilide salicylate

- Structural Difference : Incorporates a 4-methoxy group on the benzanilide ring and a salicylate counterion.

- Impact on Properties :

Benzanilide Derivatives with Halogen and Bulky Substituents

3,5-Dichloro-N-(3-chloro-1-cyano-2-butenyl)benzanilide (CAS 113433-50-4)

- Structural Features: Contains dichloro and cyano groups.

- Comparison: Molecular Weight: 397.25 g/mol (vs. estimated ~420–450 g/mol for the target compound). Reactivity: The cyano group increases electrophilicity, making it more reactive in nucleophilic environments. Toxicity: Shows moderate cytotoxicity in vitro (IC50 = 12 µM in HeLa cells), contrasting with the diethylamino-substituted benzanilide’s lower toxicity (IC50 > 50 µM) .

3-Chloro-N-(2-chloro-4-nitrophenyl)-5-(tert-butyl)-6-hydroxy-2-methylbenzamide (CAS 17109-36-3)

- Structural Features : Nitro, tert-butyl, and hydroxy substituents.

- Comparison :

Non-Benzanilide Compounds with Diethylaminoethyl Motifs

VX Nerve Agent (Phosphonothioic Acid, Methyl-, S-[2-(Diethylamino)ethyl] O-Ethyl Ester)

- Structural Feature: Shares the diethylaminoethyl group but incorporates a phosphonothioate backbone.

- Comparison: Toxicity: Extremely high (LD50 = 0.1 mg/kg in humans) due to acetylcholinesterase inhibition, unlike the benzanilide’s non-neurotoxic profile. Applications: Highlights the diethylaminoethyl group’s versatility in diverse chemical contexts, from pharmaceuticals to organophosphates .

Benzenemethanaminium, N,N-Diethyl-N-(2-hydroxyethyl)-, Chloride (CAS 19493-25-5)

- Structural Feature : Quaternary ammonium salt with hydroxyethyl and benzyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.